Monastrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monastrol is a cell-permeable small molecule inhibitor . It is a racemate comprising equimolar amounts of R- and S-monastrol . It has a role as an antineoplastic agent, an EC 3.5.1.5 (urease) inhibitor, an antileishmanial agent, and an antimitotic .

Synthesis Analysis

This compound and its analogues have been synthesized through the Biginelli reaction . In one study, a series of 18 3,4-dihydropyrimidine analogues bearing a 1,2-methylenedioxybenzene component at position 4 with diverse side chains at positions 5 and 6 were designed and synthesized as inhibitors of the Eg5 kinesin enzyme .

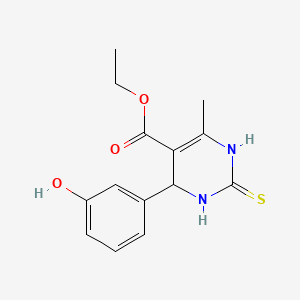

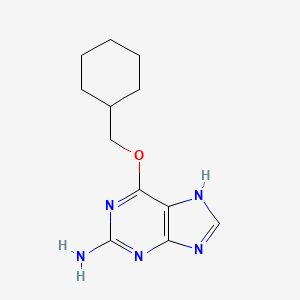

Molecular Structure Analysis

This compound has a molecular weight of 292.36 g/mol . Its molecular formula is C14H16N2O3S . The structure of this compound includes a dihydropyrimidinethione core, which makes several hydrophobic interactions with a surface consisting of the side chains of residues Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218 .

Chemical Reactions Analysis

This compound binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family, and allosterically inhibits ATPase activity of the kinesin . This compound was synthesized through a reaction in which hydroxyphenyl at C-4 position in dimethylenastron has been replaced with substituted benzylimidazolyl .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.36 g/mol and a molecular formula of C14H16N2O3S . It is soluble to 20 mM in ethanol and to 100 mM in DMSO .

Applications De Recherche Scientifique

Thérapie contre le cancer

Le monastrol s'est avéré efficace pour arrêter les cellules dans le cycle cellulaire et induire l'apoptose ou la mort cellulaire programmée. Il affecte une kinésine appelée Eg5, qui est une cible cruciale pour les thérapies anticancéreuses car elle joue un rôle essentiel dans la formation du fuseau mitotique pendant la division cellulaire .

Études sur les dommages à l'ADN

La recherche a montré que le this compound peut provoquer des dommages à l'ADN et bloque le processus de mitose, empêchant les cellules de s'autodétruire. Cette propriété est étudiée pour son potentiel à améliorer l'efficacité de la chimiothérapie en ciblant de nouveaux sites de liaison des inhibiteurs et la synergie médicamenteuse avec des agents antitumoraux établis .

Systèmes de délivrance de médicaments

Le this compound a été utilisé dans des études impliquant des systèmes de délivrance ciblée, tels que des nanoparticules de silice mésoporeuses chargées de this compound pour une délivrance spécifique aux cellules cancéreuses, comme les cellules de carcinome épithélial maligne cervical humain (HeLa) .

Développement d'inhibiteurs sélectifs

Des recherches sont en cours pour concevoir et découvrir de nouvelles 1,3,5-triazines de this compound comme inhibiteurs sélectifs pour cibler les voies dérégulées et arrêter la croissance du cancer .

Mécanisme D'action

Target of Action

Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5, also known as KIF11 or kinesin-5, is a motor protein crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Mode of Action

This compound acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . This compound binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic spindle assembly process . By inhibiting Eg5, this compound disrupts the formation of bipolar spindles, a crucial component of the mitotic process . This leads to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

This compound’s action results in the arrest of cells in the cell cycle and induces apoptosis or programmed cell death . This is particularly effective in arresting cells undergoing uncontrollable cell division, such as cancer cells . By preventing the maintenance of bipolar spindles, this compound disrupts cell division, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanocarriers synthesized from ammonia, ethanol, tetraethyl orthosilicate, and Polysorbate 80 has been shown to improve the transport of hydrophobic drugs like this compound within the body . .

Safety and Hazards

Monastrol should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment, and exposure to skin, eyes, or clothing should be avoided . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Analyse Biochimique

Biochemical Properties

Monastrol is known to interact with a kinesin protein called Eg5 . This interaction is crucial as Eg5 plays a vital role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force .

Cellular Effects

This compound has been found to be effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . It affects the cell function by influencing the cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Eg5 motor domain . This binding interaction leads to the inhibition of Eg5, thereby preventing it from maintaining the bipolar spindles and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While detailed dosage effects are still being studied, it is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of this compound on its localization or accumulation are subjects of current research.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being investigated. Current research is focused on understanding any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Monastrol involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "ethyl 2-bromopropionate", "methyl 3-nitrobenzoate", "sodium hydride", "palladium on carbon", "copper(I) iodide", "triethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "tetrahydrofuran", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4-dichlorophenyl)acetate by reacting 2,4-dichlorobenzaldehyde with ethyl 2-bromopropionate in the presence of sodium hydride and palladium on carbon catalyst.", "Step 2: Nitration of ethyl 2-(2,4-dichlorophenyl)acetate with methyl 3-nitrobenzoate in the presence of copper(I) iodide and triethylamine to yield ethyl 2-(2,4-dichlorophenyl)-2-nitroacetate.", "Step 3: Reduction of ethyl 2-(2,4-dichlorophenyl)-2-nitroacetate with sodium borohydride in methanol to obtain ethyl 2-(2,4-dichlorophenyl)-2-aminoacetate.", "Step 4: Cyclization of ethyl 2-(2,4-dichlorophenyl)-2-aminoacetate with hydrochloric acid in the presence of sodium hydroxide to yield Monastrol.", "Step 5: Purification of Monastrol by recrystallization from diethyl ether/tetrahydrofuran mixture using acetic acid and water as co-solvents." ] } | |

Numéro CAS |

254753-54-3 |

Formule moléculaire |

C14H16N2O3S |

Poids moléculaire |

292.36 g/mol |

Nom IUPAC |

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1 |

Clé InChI |

LOBCDGHHHHGHFA-LBPRGKRZSA-N |

SMILES isomérique |

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C |

SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

SMILES canonique |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

Apparence |

Solid powder |

| 254753-54-3 | |

Pureté |

>98% |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Monastrol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

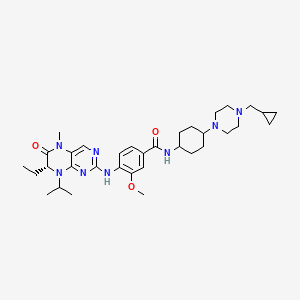

![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)